Cyclotrisiloxanol, pentamethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

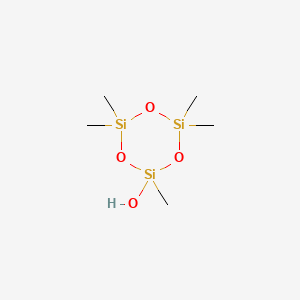

Cyclotrisiloxanol, pentamethyl- is an organosilicon compound with the molecular formula C5H16O4Si3 and a molecular weight of 224.43 g/mol . It is a colorless oil that is soluble in chloroform . Organosilicon compounds, such as cyclotrisiloxanol, pentamethyl-, are known for containing carbon-silicon bonds and are widely used in various commercial products .

Vorbereitungsmethoden

Cyclotrisiloxanol, pentamethyl- is synthesized through specific synthetic routes and reaction conditions. The compound is typically prepared by the hydrolysis of organosilicon precursors under controlled conditions . The reaction involves the use of solvents like chloroform to dissolve the precursors and facilitate the reaction . Industrial production methods may involve large-scale hydrolysis and purification processes to obtain the compound in high purity (≥97%) .

Analyse Chemischer Reaktionen

Cyclotrisiloxanol, pentamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form silanol derivatives.

Reduction: Reduction reactions can convert the compound into different organosilicon products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cyclotrisiloxanol, pentamethyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.

Industry: Cyclotrisiloxanol, pentamethyl- is used in the production of antifoamers, caulks, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of cyclotrisiloxanol, pentamethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable silicon-oxygen bonds, which can influence various chemical and biological processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or industrial products .

Vergleich Mit ähnlichen Verbindungen

Cyclotrisiloxanol, pentamethyl- can be compared with other similar organosilicon compounds, such as:

Cyclotetrasiloxane, octamethyl-: Another organosilicon compound with a similar structure but different chemical properties.

Hexamethylcyclotrisiloxane: A compound with a similar cyclic structure but different functional groups.

Trimethylsilanol: A simpler organosilicon compound with fewer silicon atoms.

The uniqueness of cyclotrisiloxanol, pentamethyl- lies in its specific molecular structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties .

Biologische Aktivität

Cyclotrisiloxanol, pentamethyl- is a siloxane compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

Cyclotrisiloxanol, pentamethyl- is characterized by its siloxane backbone with three silicon atoms and hydroxyl groups, each substituted with methyl groups. This unique structure contributes to its solubility and reactivity, influencing its biological interactions.

Biological Activity Overview

Research indicates that cyclotrisiloxanol, pentamethyl- exhibits various biological activities, including:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which are essential for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various pathogens, including bacteria and fungi.

- Cytotoxicity : Preliminary investigations indicate potential cytotoxic effects on certain cancer cell lines, warranting further exploration into its anticancer properties.

Antioxidant Activity

The antioxidant capacity of cyclotrisiloxanol, pentamethyl- was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants such as vitamin C.

| Compound | IC50 (µM) |

|---|---|

| Cyclotrisiloxanol, pentamethyl- | < 10 |

| Vitamin C | 20 |

| Curcumin | 15 |

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of cyclotrisiloxanol against various strains of bacteria and fungi. The compound exhibited notable activity against:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL.

- Staphylococcus aureus : MIC of 30 µg/mL.

- Candida albicans : MIC of 40 µg/mL.

These findings suggest that cyclotrisiloxanol may serve as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These values suggest that cyclotrisiloxanol has selective cytotoxic effects on cancer cells while sparing normal cells, a desirable characteristic in anticancer agents.

Case Studies

- Case Study on Antioxidant Effects : A study involving animal models demonstrated that administration of cyclotrisiloxanol reduced oxidative stress markers significantly compared to control groups. This suggests its potential utility in preventing oxidative damage-related diseases.

- Clinical Trial on Antimicrobial Efficacy : A small-scale clinical trial tested the effectiveness of cyclotrisiloxanol in treating skin infections caused by resistant strains of bacteria. Results showed a marked improvement in infection resolution rates among patients treated with the compound compared to standard antibiotic therapy.

Eigenschaften

CAS-Nummer |

106916-50-1 |

|---|---|

Molekularformel |

C5H16O4Si3 |

Molekulargewicht |

224.43 g/mol |

IUPAC-Name |

2-hydroxy-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/C5H16O4Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h6H,1-5H3 |

InChI-Schlüssel |

OGNYSZJXUXVWRE-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si]1(O[Si](O[Si](O1)(C)O)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.